molecular formula C9H10FIO3 B14042238 1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene

1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene

Katalognummer: B14042238
Molekulargewicht: 312.08 g/mol
InChI-Schlüssel: ONRCTZLMIYPEAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene is a chemical compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene typically involves the iodination of a precursor compound followed by the introduction of methoxy and fluoromethoxy groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the iodination step may involve the use of iodine and a suitable oxidizing agent, while the methoxylation and fluoromethoxylation steps may require the use of methanol and fluoromethyl ether, respectively .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the iodo, methoxy, and fluoromethoxy groups allows the compound to participate in various chemical reactions, which can modulate biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Dimethoxy-2-iodo-3-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy groups on the benzene ring. This unique combination allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research .

Eigenschaften

Molekularformel

C9H10FIO3

Molekulargewicht

312.08 g/mol

IUPAC-Name

1-(fluoromethoxy)-2-iodo-3,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-6-3-7(13-2)9(11)8(4-6)14-5-10/h3-4H,5H2,1-2H3

InChI-Schlüssel

ONRCTZLMIYPEAH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C(=C1)OCF)I)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.